Sodium 4-hydroxybutyrate-D6

Beschreibung

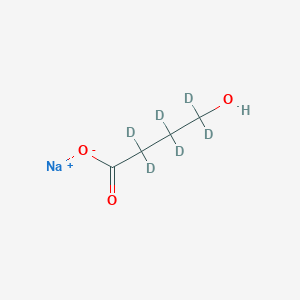

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGBKMMCQDZQOZ-LRDWTYOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678706 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-53-4 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sodium 4-hydroxybutyrate-D6 CAS 362049-53-4 properties

Technical Guide: Sodium 4-hydroxybutyrate-D6 (CAS 362049-53-4)

Executive Summary

Sodium 4-hydroxybutyrate-D6 (Na-GHB-D6) represents the gold-standard internal standard (IS) for the quantitative analysis of Gamma-Hydroxybutyric Acid (GHB) in forensic toxicology and clinical diagnostics. As a stable isotopically labeled analog, it provides superior compensation for matrix effects, extraction variability, and ionization suppression compared to non-deuterated or C13-labeled alternatives.

This guide synthesizes the physicochemical properties, mass spectrometric behavior, and validated experimental protocols for utilizing CAS 362049-53-4 in high-sensitivity LC-MS/MS workflows.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Sodium 4-hydroxybutyrate-D6 is the sodium salt of gamma-hydroxybutyric acid where the six non-exchangeable hydrogen atoms on the carbon backbone have been replaced by deuterium. This "D6" labeling is critical for shifting the molecular mass sufficiently (+6 Da) to avoid isotopic overlap with the natural abundance isotopes of endogenous GHB.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | Sodium 4-hydroxybutyrate-2,2,3,3,4,4-d6 |

| CAS Number | 362049-53-4 |

| Molecular Formula | C₄HNaO₃D₆ |

| Molecular Weight | ~132.12 g/mol (Salt); ~110.13 g/mol (Free Acid Anion) |

| Appearance | White to off-white solid (Hygroscopic) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol. |

| Isotopic Purity | Typically ≥ 99% deuterated |

| Storage | -20°C, desiccated (Critical: prevents hydrolysis to GBL) |

Part 2: The Role of Deuteration in Bioanalysis

The Kinetic Isotope Effect (KIE) & Retention Time

In Reverse Phase (RP) or HILIC chromatography, deuterium labeling can cause a slight shift in retention time due to the Kinetic Isotope Effect. However, for Na-GHB-D6, this shift is negligible compared to the chromatographic peak width.

-

Benefit: The IS co-elutes almost perfectly with the analyte (GHB).

-

Mechanism: Because they co-elute, the IS experiences the exact same matrix suppression or enhancement events in the electrospray ionization (ESI) source as the analyte. This allows for near-perfect normalization of signal intensity.

The "Carrier Effect"

In trace analysis (low ng/mL range), endogenous GHB can be lost due to non-specific binding to glassware or instrument tubing. A high concentration of Na-GHB-D6 acts as a "carrier," occupying these active sites and ensuring the target analyte reaches the detector.

Part 3: Analytical Applications (LC-MS/MS Protocol)

The following protocol is derived from validated forensic methodologies for quantifying GHB in urine and blood. It utilizes a "Dilute-and-Shoot" or Protein Precipitation (PPT) approach, avoiding time-consuming derivatization required by GC-MS.

Mass Spectrometry Transitions (MRM)

The detection relies on Negative Electrospray Ionization (ESI-). The sodium salt dissociates in the mobile phase, yielding the 4-hydroxybutyrate-d6 anion.

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss Mechanism |

| GHB (Analyte) | 103.0 [M-H]⁻ | 57.0 | Loss of H₂O + CO (46 Da) |

| GHB-D6 (IS) | 109.0 [M-H]⁻ | 61.0 | Loss of D₂O + CO (48 Da) |

Note: The mass shift of 48 Da in the fragment (vs 46 Da for native) confirms the loss of D₂O, indicating the deuterium atoms are retained on the fragment backbone.

Experimental Workflow

Step 1: Stock Preparation

-

Dissolve 10 mg Na-GHB-D6 in 10 mL Methanol (1 mg/mL).

-

Critical: Store in glass, not plastic, to prevent leaching of plasticizers that interfere with low-mass MS detection.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of biological sample (Urine/Blood).

-

Add 10 µL of Internal Standard Working Solution (10 µg/mL Na-GHB-D6).

-

Add 400 µL cold Acetonitrile (ACN) with 0.1% Formic Acid.

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 minutes.

-

Transfer supernatant to an autosampler vial.

Step 3: LC Conditions (HILIC Mode)

-

Column: HILIC Silica or Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: GHB is highly polar and retains poorly on C18.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 95% B to 50% B over 5 minutes.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Chemical Structure & Fragmentation Logic

This diagram illustrates the deuteration pattern and the specific fragmentation pathway utilized in MS/MS detection.

Caption: Figure 1. Structural dissociation of Sodium 4-hydroxybutyrate-D6 in ESI- MS/MS, showing the specific mass shift.

Diagram 2: Analytical Workflow

This diagram outlines the "Dilute-and-Shoot" methodology validated for high-throughput toxicology.

Caption: Figure 2. Step-by-step LC-MS/MS workflow for GHB quantification using Na-GHB-D6 as the Internal Standard.

Part 5: Stability & Safety Considerations

5.1 Hygroscopicity & Hydrolysis Sodium 4-hydroxybutyrate is extremely hygroscopic. Upon exposure to moisture, the salt can deliquesce. More critically, in acidic aqueous environments, GHB exists in equilibrium with its lactone form, Gamma-Butyrolactone (GBL).

-

Protocol: Always prepare stock solutions in pure methanol (where the salt is stable) rather than acidic water.

-

Check: Monitor the GBL transition (m/z 87 -> 45) in your method to ensure no on-column conversion is occurring.

5.2 Regulatory Status While GHB is a Schedule I/III controlled substance in many jurisdictions (e.g., USA, UK), deuterated standards like CAS 362049-53-4 are often chemically exempted for analytical use. However, laboratories must verify local regulations regarding "controlled substance analogs" before purchasing.

References

-

Waters Corporation. (2025). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link]

-

Oxford Academic (Journal of Analytical Toxicology). (2014). An Improved Method for the Analysis of GHB in Human Hair by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]

-

Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Retrieved from [Link]

Sources

Sodium GHB-D6 chemical structure and molecular weight

Chemical Structure, Molecular Weight, and Analytical Applications in Forensic Toxicology

Executive Summary

Sodium GHB-D6 (Sodium 4-hydroxybutyrate-2,2,3,3,4,4-d6) is the stable isotope-labeled analog of Sodium Oxybate (GHB). It serves as the gold-standard Internal Standard (IS) for the quantification of Gamma-Hydroxybutyrate (GHB) in biological matrices using Isotope Dilution Mass Spectrometry (IDMS).

Its primary utility lies in its ability to co-elute with endogenous and exogenous GHB during chromatographic separation while maintaining a distinct mass spectral signature (+6 Da shift). This physicochemical mirroring allows for the precise correction of ionization suppression, matrix effects, and extraction losses—critical factors in forensic toxicology and pharmacokinetic studies.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

Sodium GHB-D6 is the sodium salt of gamma-hydroxybutyric acid where six hydrogen atoms on the carbon backbone are replaced by deuterium (

| Property | Data |

| Common Name | Sodium GHB-D6; Sodium Oxybate-d6 |

| IUPAC Name | Sodium 4-hydroxybutanoate-2,2,3,3,4,4-d6 |

| CAS Number | 362049-53-4 (Sodium Salt) |

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol (Calculated) |

| Unlabeled Analog MW | 126.09 g/mol (Sodium GHB) |

| Mass Shift ( | +6.03 Da |

| Physical State | White Crystalline Solid |

| Solubility | Soluble in Water, PBS, Methanol, Ethanol |

| pKa | ~4.72 (Carboxylic acid moiety) |

Molecular Weight Calculation

The mass difference is derived from the isotopic substitution of Protium (

-

Base Formula (Salt):

[1] -

Substitution: 6 Protons (

) -

Calculation:

-

Mass of 6

H -

Mass of 6

H -

Mass

-

-

Result:

g/mol .

Part 2: Structural Mechanics & Isotopic Labeling

The stability of the label is paramount. In Sodium GHB-D6, the deuterium atoms are located at the 2, 3, and 4 positions of the carbon chain.

Structure:

Isotopic Stability (Non-Exchangeable)

Unlike protic hydrogens attached to oxygen (hydroxyl or carboxyl groups), the deuterium atoms bound to the carbon backbone (C-D bonds) are non-exchangeable in aqueous solution. This ensures that the mass tag remains intact during extraction, storage, and ionization, preventing "label loss" that would compromise quantification.

Synthesis Logic

The synthesis typically involves the hydrolysis of fully deuterated Gamma-Butyrolactone-d6 (GBL-d6) using Sodium Hydroxide (NaOH).

Figure 1: Synthetic pathway from deuterated precursors to Sodium GHB-d6.

Part 3: Analytical Applications (LC-MS/MS)

The Role of Internal Standardization

In forensic toxicology (e.g., drug-facilitated sexual assault investigations), GHB quantification is complicated by:

-

Endogenous Presence: GHB is naturally present in the body.

-

Rapid Metabolism: Short half-life (~30-50 mins).

-

Matrix Effects: Urine and blood contain salts/proteins that suppress ionization in Mass Spectrometry.

Sodium GHB-D6 corrects for these variables. Because it is chemically identical to the analyte but mass-resolved, any signal suppression affecting GHB affects GHB-D6 equally. The ratio of their signals provides the corrected concentration.

Mass Spectral Transitions (MRM)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Negative Electrospray Ionization (ESI-) is commonly used.

| Compound | Precursor Ion ( | Product Ion ( | Loss |

| GHB | 103.0 | 57.0 | |

| GHB-D6 (IS) | 109.0 | 63.0 |

Note: The +6 mass shift is preserved in the fragment ion (57 vs 63), confirming the stability of the deuterium label on the carbon backbone during fragmentation.

Part 4: Experimental Protocol (Validated Workflow)

Objective: Quantification of GHB in Human Plasma using GHB-D6 Internal Standard.

Reagents

-

Internal Standard: Sodium GHB-D6 (1.0 mg/mL in Methanol).[5]

-

Precipitation Agent: Methanol (LC-MS grade) with 0.1% Formic Acid.

Step-by-Step Methodology

-

Sample Aliquoting: Transfer 100

L of plasma into a microcentrifuge tube. -

Internal Standard Addition (Critical Step):

-

Add 10

L of GHB-D6 working solution (e.g., 25 -

Rationale: Adding IS before protein precipitation ensures that any loss of analyte during the "crash" is mirrored by the IS.

-

-

Protein Precipitation:

-

Add 400

L of ice-cold Acidic Methanol. -

Vortex vigorously for 30 seconds.

-

-

Centrifugation:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Transfer 100

L of the clear supernatant to an autosampler vial. -

Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water) to improve peak shape.

-

-

LC-MS/MS Analysis:

-

Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to GHB's polarity.

-

Injection: 5

L.

-

Analytical Logic Diagram

Figure 2: Workflow for Isotope Dilution Mass Spectrometry using GHB-D6.

Part 5: Handling, Stability, and Regulatory

Storage and Stability

-

Hygroscopicity: Sodium GHB-D6 is hygroscopic. It readily absorbs moisture from the air, which can alter the effective mass of the powder.

-

Recommendation: Store as a solution (e.g., in methanol) in sealed ampoules at -20°C. If handling solid, equilibrate to room temperature in a desiccator before weighing.

Regulatory Status

-

Controlled Substance: GHB is a Schedule I substance (US DEA) for illicit use, and Schedule III for specific FDA-approved formulations (Xyrem).

-

Exemptions: Deuterated standards (GHB-D6) are often classified as "Exempt Chemical Preparations" when sold in small quantities (e.g., 1 mL ampoules) for analytical use. However, researchers must verify local compliance (DEA Form 222 may not be required for exempt preparations, but registration is often needed).

References

-

National Institutes of Health (NIH) - PubMed. (2011). Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

-

Waters Corporation. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. GHB-D6 (1.0 mg/ml) (as salt) in Methanol [lgcstandards.com]

- 5. γ-羟丁酸-D6钠盐标准液 钠盐 溶液 1.0 mg/mL in methanol (as salt), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

Difference between Sodium oxybate-D6 and GHB-D6 free acid

Executive Summary: The Stability Trap

For researchers and drug developers, the distinction between Sodium Oxybate-D6 and GHB-D6 Free Acid is not merely nominal—it is a fundamental difference in chemical stability that dictates analytical accuracy.

Sodium Oxybate-D6 (the sodium salt of hexadeutero-gamma-hydroxybutyrate) is the thermodynamic sink: a stable, non-volatile solid ideal for reference standards. In contrast, GHB-D6 Free Acid is a transient, hygroscopic species that exists in a dynamic equilibrium with its lactone form, GBL-D6 (Gamma-butyrolactone-D6).

The Core Directive: Do not use GHB-D6 Free Acid as a quantitative reference standard unless you have an immediate, in-situ protocol to account for spontaneous lactonization. For all pharmacokinetic (PK) and toxicological quantification, Sodium Oxybate-D6 is the required starting material.

Molecular Architecture & Physicochemical Divergence

The Deuterated Isotopologues

Both compounds serve as Internal Standards (IS) for the quantification of Xyrem® (Sodium Oxybate) and illicit GHB. The "D6" designation typically refers to labeling at the 2,2, 3,3, and 4,4 positions (

| Feature | Sodium Oxybate-D6 | GHB-D6 Free Acid |

| State | Crystalline Solid (White) | Hygroscopic Oil / Unstable Solid |

| CAS (Generic) | Refer to specific isotope vendor | Refer to specific isotope vendor |

| Solubility | Water (High), Methanol | Water, Ethanol, Chloroform |

| pH (aq) | Alkaline (~7.5 - 9.0) | Acidic (~3.0 - 4.0) |

| Stability | High: Stable for years if dry. | Low: Spontaneous dehydration to GBL-D6. |

| Primary Use | Quantitative Reference Standard | Mechanistic Studies / GBL Synthesis |

The Lactonization Equilibrium

The defining characteristic of the free acid is its propensity to cyclize. In aqueous solution, GHB-D6 Free Acid undergoes intramolecular esterification to form GBL-D6. This reaction is acid-catalyzed and heat-driven.

-

At pH > 7 (Salt form): The carboxylate anion repels the hydroxyl group; cyclization is chemically blocked.

-

At pH < 4 (Acid form): Protonation of the carboxylate allows nucleophilic attack by the hydroxyl oxygen, expelling water and closing the lactone ring.

Figure 1: The stability triad. Sodium Oxybate-D6 (Green) is the stable analytical anchor. The Free Acid (Yellow) is a transient state leading to the Lactone (Red).

Analytical Workflows: Validated Protocols

The choice of instrument determines how you must handle these compounds.

LC-MS/MS (Liquid Chromatography)

Preferred Method for: Direct quantification of GHB without artifact formation. Challenge: GHB is a small, polar molecule that elutes in the void volume of standard C18 columns. Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode Anion Exchange.

Protocol: Plasma Extraction

-

Aliquot: 100 µL Plasma.

-

Spike: Add 10 µL Sodium Oxybate-D6 (IS) solution (100 µg/mL in Methanol). Do not use the free acid.

-

Precipitate: Add 400 µL cold Acetonitrile (0.1% Formic Acid).

-

Note: The formic acid acidifies the sample slightly, but in organic solvent (ACN), the lactonization kinetics are slow enough to permit analysis if injected within 12 hours.

-

-

Centrifuge: 10,000 x g for 10 min.

-

Inject: 5 µL supernatant onto a HILIC column (e.g., Waters Atlantis HILIC Silica or Phenomenex Kinetex HILIC).

-

Mobile Phase: Isocratic 85:15 ACN:Water (10mM Ammonium Formate).

GC-MS (Gas Chromatography)

Preferred Method for: Toxicology screens and high-sensitivity confirmation. Challenge: The hot injection port (250°C) will instantly convert any GHB Free Acid into GBL. You cannot distinguish endogenous GHB from GBL unless you derivatize.

Protocol: Silylation (The "Locking" Mechanism)

-

Dry: Evaporate the extract (from Step 4 above) to dryness under Nitrogen.

-

Derivatize: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate: 65°C for 20 minutes.

-

Analyze: Monitor ions m/z 239, 240, 241 (specific to the D6-TMS derivative).

Figure 2: Analytical Decision Tree. Note that GC-MS requires derivatization to prevent thermal conversion of GHB to GBL.

Pharmacological & Metabolic Implications[2][4][5]

While the "D6" isotopes are used for tracing, understanding the behavior of the non-deuterated forms is critical for interpreting data.

Absorption Kinetics

-

Sodium Oxybate: Rapidly absorbed in the GI tract.[1] However, stomach acid (HCl) immediately converts a portion of the salt into the protonated free acid and subsequently GBL.

-

Bioavailability: The bioavailability of Sodium Oxybate is ~88%.[2]

-

Non-Linearity: Elimination follows zero-order (saturation) kinetics at therapeutic doses. This means doubling the dose can triple the plasma concentration.

The "GBL Prodrug" Effect

If a subject ingests GBL (or if your standard degrades to GBL), lactonase enzymes in the blood rapidly convert it to GHB.

-

Implication for D6 Standards: If your Sodium Oxybate-D6 standard has degraded to GBL-D6 (unlikely) or if you used a degraded Free Acid standard (likely), the LC-MS will detect a different retention time (GBL is non-polar), potentially leading to a false negative or calculated concentration error if the method only looks for the GHB peak.

Synthesis & Conversion Protocols

If you possess the Salt but need the Acid (e.g., for mechanistic lactonization studies), follow this protocol.

Conversion: Salt Free Acid

-

Reagents: Sodium Oxybate-D6 (Solid), 1M HCl, Ethyl Acetate.

-

Dissolve 10 mg Sodium Oxybate-D6 in 1 mL water.

-

Add 100 µL 1M HCl (pH should drop to ~2).

-

Add 2 mL Ethyl Acetate and vortex vigorously for 1 min.

-

Centrifuge to separate layers.

-

Collect the top organic layer (Ethyl Acetate).

-

Critical: Use immediately. Evaporation of the solvent will yield the Free Acid, which will immediately begin converting to GBL-D6.

Conversion: Lactone Salt (Rescue Protocol)

If you have GBL-D6 and need a stable quantification standard:

-

Mix GBL-D6 with a stoichiometric equivalent of NaOH in water.

-

Heat to 60°C for 30 minutes.

-

Lyophilize (freeze-dry) the solution.

-

Result: Stable, crystalline Sodium Oxybate-D6.

References

-

Drascht, M., et al. "Method development and validation for the identification and quantitation of gamma-hydroxybutyrate in urine, blood, and oral fluid using gas chromatography-mass spectrometry." Boston University School of Medicine, 2015. Link

-

Busardò, F. P., & Jones, A. W. "GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome." Current Neuropharmacology, 2015.[3] Link

-

Ciolino, L. A., et al. "The chemical interconversion of GHB and GBL: forensic issues and implications." Journal of Forensic Sciences, 2001. Link

-

FDA Clinical Pharmacology Review. "Xyrem (Sodium Oxybate) Clinical Pharmacology and Biopharmaceutics Review." Center for Drug Evaluation and Research, 2002. Link

-

National Center for Biotechnology Information. "Sodium Oxybate - Compound Summary." PubChem, 2023. Link

Sources

Technical Guide: Solubility and Handling of Deuterated Gamma-Hydroxybutyrate (GHB-d6) Sodium Salt

Part 1: Executive Summary & Chemical Context

Deuterated Gamma-Hydroxybutyrate Sodium Salt (Na-GHB-d6) is the stable isotope-labeled analog of Sodium Oxybate (Na-GHB). In analytical toxicology and forensic chemistry, it serves as the definitive Internal Standard (IS) for the quantification of GHB in biological matrices (blood, urine, hair) via GC-MS or LC-MS/MS.

The critical technical challenge with Na-GHB-d6 is not merely its dissolution, but the preservation of its isotopic purity and the prevention of in situ conversion to Gamma-Butyrolactone (GBL). This guide provides field-validated solubility data and handling protocols designed to minimize error in quantitative workflows.

Chemical Identity[1][2][3][4]

-

Compound: Sodium 4-hydroxy-2,2,3,3,4,4-hexadeuterobutanoate

-

CAS Number: 362049-53-4[1]

-

Molecular Formula:

[1] -

Molecular Weight: 132.13 g/mol (approx. 6 Da shift from non-deuterated form)

Part 2: Solubility Profile & Physicochemical Data

The solubility of Na-GHB-d6 closely mirrors that of non-deuterated Sodium Oxybate. However, for analytical purposes, we distinguish between Saturation Limits (chemical maximum) and Analytical Working Limits (practical concentrations for standards).

Comparative Solubility Table

| Solvent | Solubility Rating | Saturation Limit (Est.)* | Analytical Working Conc. | Notes |

| Water (HPLC Grade) | Very Soluble | >500 mg/mL | 1.0 – 10 mg/mL | Highly hygroscopic. Forms a viscous solution at saturation. |

| PBS (pH 7.2) | Soluble | ~500 mg/mL | 10 mg/mL | Standard buffer for bio-mimetic studies. |

| Methanol | Soluble | ~100 mg/mL | 0.1 – 1.0 mg/mL | Preferred solvent for stock standards due to faster evaporation and stability. |

| Ethanol | Slightly Soluble | ~5 mg/mL | < 1 mg/mL | Not recommended for primary stock preparation. |

| Acetone | Insoluble | Negligible | N/A | Used to precipitate proteins/salts while leaving GHB behind? No, GHB salts precipitate in acetone. |

| Acetonitrile | Insoluble | Negligible | N/A | Common mobile phase; high % causes Na-GHB precipitation. |

*Note: Saturation limits are inferred from non-deuterated Sodium Oxybate data due to the prohibitive cost of saturation studies with deuterated standards. Isotope effects on gross solubility are negligible for this application.

The "Salt vs. Free Acid" Distinction[8][9]

-

Na-GHB-d6 (Salt): Solid, non-volatile, hydrophilic. Target for LC-MS.

-

GHB-d6 (Free Acid): Unstable liquid, rapidly converts to GBL-d6 under acidic conditions or heat.

-

GBL-d6 (Lactone): Lipophilic liquid, volatile. Target for GC-MS (requires conversion step).

Part 3: Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, verified stock solution from solid Na-GHB-d6 for use as an Internal Standard.

Reagents:

-

Na-GHB-d6 Solid Reference Standard (Certified).

-

Methanol (LC-MS Grade). Why Methanol? It prevents microbial growth and evaporates easily during sample concentration steps.

Workflow:

-

Equilibration: Allow the reference vial to reach room temperature in a desiccator to prevent condensation (Na-GHB is extremely hygroscopic).

-

Gravimetric Transfer: Weigh 10.0 mg of Na-GHB-d6 into a 10 mL Class A volumetric flask.

-

Critical Step: Do not use weigh paper. Weigh directly into a tared glass boat or small funnel to minimize static loss.

-

-

Dissolution: Add approx. 6 mL of Methanol. Sonicate for 5 minutes at ambient temperature.

-

Observation: Ensure no crystal lattice remains visible.

-

-

Volume Adjustment: Dilute to volume with Methanol. Cap and invert 10x.

-

Verification: Analyze an aliquot against a pre-validated non-deuterated GHB standard to verify retention time and absence of GBL-d6 peak (indicates degradation).

Protocol B: Internal Standard Spiking (Biological Matrix)

Objective: Introduce IS into urine/blood prior to extraction to correct for recovery losses.

-

Working Solution: Dilute Primary Stock (1 mg/mL) to 10 µg/mL using Water.

-

Spike: Add 50 µL of Working Solution to 200 µL of sample.

-

Equilibration: Vortex and let stand for 10 minutes.

-

Causality: This allows the deuterated drug to bind to plasma proteins (if present) to the same extent as the analyte, ensuring the extraction efficiency matches.

-

Part 4: Technical Visualization

Diagram 1: Solubility & Extraction Logic

This diagram illustrates the decision matrix for solvent selection based on the chemical state of the analyte (Salt vs. Lactone).

Caption: Solubility pathways determining analytical instrumentation. Acidic environments force conversion to GBL, altering solubility from hydrophilic to lipophilic.

Diagram 2: Internal Standard Preparation Workflow

A self-validating loop for preparing stock solutions.

Caption: Step-by-step workflow for the preparation of a certified stock solution with a built-in Quality Control (QC) checkpoint.

Part 5: Stability & Storage Guidelines

Hygroscopicity Management

Sodium GHB (deuterated or not) is deliquescent . It will absorb atmospheric moisture until it dissolves in itself.

-

Storage: Store solid reference material at -20°C .

-

Handling: Always equilibrate the vial to room temperature before opening. Use a glove box or low-humidity environment if possible.

-

Desiccation: If the powder appears "sticky" or clumped, it has absorbed water. This invalidates gravimetric preparation.

Solution Stability[3][8]

-

Aqueous Solutions: Susceptible to microbial degradation and pH-dependent hydrolysis. Use within 24 hours or freeze.

-

pH Sensitivity: Maintain pH > 6.0 to prevent conversion to GBL.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23663870, Sodium Oxybate. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Gamma-Hydroxybutyrate (GHB) / Butyric Acid Monograph. Retrieved from [Link]

-

Couper, F. J., & Logan, B. K. (2004). Drugs and Human Performance Fact Sheets: Gamma-Hydroxybutyrate (GHB). National Highway Traffic Safety Administration. Retrieved from [Link]

Sources

Navigating the Analytical and Regulatory Matrix of Sodium 4-Hydroxybutyrate-D6

A Technical Guide for Drug Development and Forensic Scientists

Executive Summary

Sodium 4-hydroxybutyrate-D6 (Na-GHB-D6) represents a critical intersection between precision analytical chemistry and strict federal regulation. As the stable-isotope labeled internal standard (IS) for Gamma-Hydroxybutyrate (GHB), it is essential for quantifying endogenous vs. exogenous GHB levels in forensic and clinical settings. However, its structural identity as a Schedule I substance creates a compliance minefield.

This guide clarifies the "Exempt Chemical Preparation" status under 21 CFR 1308.24, detailing how researchers can utilize this material without full Schedule I registration, provided specific procurement and handling protocols are strictly followed. It further provides a validated LC-MS/MS workflow for its application.

Part 1: The Regulatory Paradox (Schedule I vs. Exempt)

The Legal Status

Under the Controlled Substances Act (CSA), GHB is a Schedule I substance (no accepted medical use, high abuse potential), except when contained in the FDA-approved formulation Xyrem® (Schedule III).

Crucially, deuterated analogs like Na-GHB-D6 are chemically considered Schedule I because they are "isomers" or "salts of isomers" of the parent compound. However, the Drug Enforcement Administration (DEA) recognizes that research requires these standards.

The Mechanism of Exemption: 21 CFR § 1308.24

The "Exempt Chemical Preparation" status is not inherent to the molecule itself but is granted to specific product formulations.

-

The Rule: A preparation is exempt if it contains a controlled substance but is packaged/formulated in a way that prevents abuse or illicit recovery (e.g., low concentration, small volume, presence of adulterants).[1][2]

-

The Reality for Researchers:

-

Exempt: 1 mg/mL solution in Methanol (1 mL ampoule).

-

Controlled (Schedule I): 10 mg of neat powder in a vial.

-

Regulatory Decision Tree

The following logic flow dictates your compliance requirements.

Figure 1: Compliance logic for determining if a specific Na-GHB-D6 product requires Schedule I registration.

Part 2: Chemical Properties & Isotopic Fidelity

Why D6? (The Kinetic Isotope Effect)

Sodium 4-hydroxybutyrate-D6 is labeled at the 2,2, 3,3, and 4,4 positions (

-

Non-Exchangeable Labeling: The deuterium atoms are bonded to carbon, not oxygen. Unlike the hydroxyl or carboxyl protons (which exchange rapidly with solvent water), the C-D bonds are stable. This prevents "label loss" during extraction or storage.

-

Mass Shift (+6 Da): The +6 Dalton shift provides a clean spectral window, avoiding interference from the M+1 or M+2 natural isotopes of endogenous GHB (MW 104).

-

Co-Elution: D6 analogs exhibit near-perfect co-elution with the analyte on C18 and HILIC columns, ensuring that the IS experiences the exact same matrix suppression/enhancement as the target analyte at the moment of ionization.

Stability Warning

While the C-D bonds are stable, GHB itself interconverts with Gamma-Butyrolactone (GBL) under acidic conditions or high heat.

-

Storage: Store exempt ampoules at -20°C.

-

Handling: Avoid strong acid exposure during sample prep unless converting intentionally to GBL.

Part 3: Analytical Application (LC-MS/MS Protocol)

This protocol utilizes Na-GHB-D6 as an Internal Standard for the quantification of GHB in plasma/urine.[3] It employs Negative Electrospray Ionization (ESI-), which is generally more sensitive for the carboxylic acid moiety than Positive mode.

Mass Spectrometry Parameters (ESI-)

Optimize these transitions on your specific instrument (e.g., Sciex QTRAP or Waters Xevo).

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| GHB | 103.0 [M-H]⁻ | 85.0 [M-H-H₂O]⁻ | 57.0 | -15 to -25 |

| GHB-D6 | 109.0 [M-H]⁻ | 91.0 [M-H-H₂O]⁻ | 61.0 | -15 to -25 |

Note: The transition 103→85 represents the loss of water, likely forming the cyclic lactone anion structure in the gas phase.

Chromatographic Conditions

GHB is small and polar, making it difficult to retain on standard C18 columns (it elutes in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.[4]

-

Column: Phenomenex Kinetex HILIC or Waters Atlantis HILIC Silica (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: High organic start (95% B) ramping down to 50% B to elute polar analytes.

Sample Preparation Workflow

The following workflow minimizes the conversion of GHB to GBL (which occurs in strong acid) while ensuring protein removal.

Figure 2: Optimized extraction workflow preventing acid-catalyzed lactonization.

Protocol Steps:

-

Aliquot: Transfer 100 µL of biological matrix to a microcentrifuge tube.

-

IS Addition: Spike 10 µL of working IS solution (Na-GHB-D6 diluted to 10 µg/mL in Methanol). Note: Use the exempt methanol solution directly for this dilution.

-

Precipitation: Add 400 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and add 100 µL of Acetonitrile (to match initial HILIC mobile phase conditions).

-

Injection: Inject 2-5 µL.

Part 4: Compliance & Record Keeping

Even with "Exempt" status, E-E-A-T principles dictate rigorous documentation to prove the material was used for legitimate research.

-

Inventory Logs: Maintain a logbook tracking the receipt, usage (volume withdrawn), and disposal of the ampoules.

-

Container Integrity: Do not transfer the contents of the exempt ampoule into a generic vial for long-term storage unless that vial is labeled and treated as a controlled substance in your internal safety protocols.

-

Disposal: While exempt from DEA Form 41 (Registrants Inventory of Drugs Surrendered), best practice is to dispose of residual standards through a licensed chemical waste handler, documenting the destruction.

References

-

Drug Enforcement Administration (DEA). (2024). Exempt Chemical Preparations. 21 CFR § 1308.[2]24. Electronic Code of Federal Regulations. [Link]

-

Cerilliant Corporation. (n.d.). Certified Reference Material: GHB-d6 Sodium Salt. [Link][3][6]

-

Meyer, M. R., et al. (2014). Simultaneous determination of GHB, GBL, and 1,4-BD in urine by LC-MS/MS. Journal of Analytical Toxicology. [Link]

-

US Department of Justice. (2024). List of Exempt Chemical Preparations. DEA Diversion Control Division. [Link]

Sources

- 1. Federal Register :: Exempt Chemical Preparations Under the Controlled Substances Act [federalregister.gov]

- 2. Federal Register :: Exempt Chemical Preparations Under the Controlled Substances Act [federalregister.gov]

- 3. GHB-d6 1.0mg/mL methanol as salt, ampule 1mL, certified reference material, Cerilliant 362049-53-4 [sigmaaldrich.com]

- 4. phenomenex.com [phenomenex.com]

- 5. weber.hu [weber.hu]

- 6. agilent.com [agilent.com]

Metabolic Pathway Tracing of GHB Using Deuterated Sodium Salts

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-hydroxybutyrate (GHB), clinically known as sodium oxybate, presents a unique pharmacokinetic challenge due to its rapid metabolism, non-linear kinetics, and dual status as both an exogenous drug and an endogenous neurotransmitter metabolite.[1] Traditional pharmacokinetic (PK) studies often fail to distinguish between the administered drug and the endogenous pool, particularly in the "GHB shunt" where interconversion with GABA occurs.

This guide details the methodology for using stable isotope labeling—specifically Sodium Oxybate-d6 (Na-GHB-d6) —to trace the metabolic fate of GHB. By leveraging the mass shift induced by deuterium, researchers can quantify the flux of GHB into the Krebs cycle (via succinate) and the GABAergic system with high specificity, while controlling for the Kinetic Isotope Effect (KIE).

Part 1: The Biochemistry of GHB Metabolism[2]

To trace GHB effectively, one must first map the enzymatic landscape. GHB metabolism is not a single linear path but a bifurcated flow dependent on subcellular localization.

The Primary Oxidative Pathway (Mitochondrial/Cytosolic Coupling)

The dominant clearance pathway (>90%) involves the oxidation of GHB to succinic acid, which subsequently enters the Tricarboxylic Acid (TCA) cycle.

-

Oxidation to Succinic Semialdehyde (SSA):

-

Enzyme: GHB Dehydrogenase (GHB-DH), also known as AKR7A2 (cytosolic) or specific mitochondrial dehydrogenases.

-

Mechanism: This is a reversible reaction.[2] The enzyme abstracts a hydride from the C4 position of GHB.

-

Tracing Note: If using GHB-d6 (fully deuterated carbon backbone), this step removes one deuterium atom from C4, yielding SSA-d5.

-

-

Oxidation to Succinate:

The GABA Shunt (Reversible)

A minor fraction of SSA can be transaminated to GABA. This is critical for understanding the neuropharmacological sequelae of GHB administration.

-

Significance: Tracing with GHB-d6 allows detection of exogenous-derived GABA (GABA-d4/d5) distinct from the endogenous GABA pool.

Pathway Visualization

The following diagram illustrates the flow of labeled atoms from Sodium Oxybate-d6 through the metabolic network.

Figure 1: Metabolic fate of Deuterated GHB. Note the loss of deuterium atoms at oxidative steps, resulting in specific mass isotopologues (Succinate-d4).

Part 2: Principles of Deuterium Labeling

Mass Isotopomer Distribution

Using GHB-d6 (

-

GHB-d6: 4,4,3,3,2,2-hexadeutero-4-hydroxybutyrate.

-

Advantage: It eliminates "background noise" from endogenous production, allowing for absolute quantification of the drug's contribution to tissue metabolite pools.

The Kinetic Isotope Effect (KIE)

Critical Consideration: The C-H bond cleavage at the C4 position by GHB-DH is the rate-limiting step in GHB oxidation.

-

The Effect: Deuterium is heavier than hydrogen, making the C-D bond stronger and harder to break.[8] This can result in a Primary Kinetic Isotope Effect , where GHB-d6 metabolizes slower than GHB-h6 (

). -

Impact on Data: If not accounted for, the half-life (

) of the tracer will appear artificially longer than the therapeutic drug. -

Mitigation Strategy: It is recommended to perform a pilot "bridging study" co-administering a small amount of C-13 labeled GHB (which has negligible KIE) alongside the deuterated variant to calculate the specific KIE factor for your biological system.

Part 3: Analytical Methodologies (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its ability to separate small organic acids and resolve isotopologues.

Sample Preparation & Derivatization

GHB is polar and non-volatile. It must be derivatized to be analyzing via GC. The standard protocol converts GHB to its di-TMS (trimethylsilyl) derivative.

Reagents:

The "GBL Problem": Acidic extraction or high GC inlet temperatures can cyclize GHB into GBL (Gamma-butyrolactone), leading to quantification errors.

-

Solution: Perform derivatization immediately after drying the extract. The di-TMS derivative is thermally stable and will not cyclize to GBL.

Mass Spectral Targets

In Electron Impact (EI) ionization, the di-TMS derivatives fragment predictably.

| Analyte | Derivative | Quantifier Ion ( | Qualifier Ion ( | Description |

| Endogenous GHB | di-TMS | 233 | 147 | Loss of methyl group ( |

| Exogenous GHB-d6 | di-TMS | 239 | 153 | Shift of +6 Da ( |

| Succinate-d0 | di-TMS | 247 | 147 | Endogenous Succinate |

| Succinate-d4 | di-TMS | 251 | 151 | Metabolite of GHB-d6 |

Part 4: Experimental Protocol

Workflow Overview

This protocol describes a tracer study in a rodent model (e.g., Sprague-Dawley rat) to determine the metabolic flux of Sodium Oxybate.

Figure 2: Step-by-step experimental workflow for GHB tracer studies.

Detailed Methodology

Step 1: Dosing

-

Prepare Sodium Oxybate-d6 in saline.

-

Dose: 200–500 mg/kg (mimicking therapeutic or abuse loads).

-

Control: Saline vehicle group (to establish endogenous GHB/Succinate baselines).

Step 2: Tissue Collection & Quenching

-

Plasma: Collect into heparinized tubes. Centrifuge immediately at 4°C.

-

Brain: Rapid dissection is vital. GHB levels can rise post-mortem due to anaerobic GABA metabolism. Snap-freeze whole brain in liquid nitrogen within <60 seconds of decapitation.

Step 3: Extraction (Liquid-Liquid)

-

Aliquot 100 µL plasma or homogenized tissue supernatant.

-

Add Internal Standard (e.g., GHB-d6 if measuring endogenous, or GHB-C13 if measuring GHB-d6). Note: In a d6-tracer study, use a C13 analog as the analytical standard to avoid mass overlap.

-

Acidify with 10 µL 0.1 N H2SO4 (convert salt to acid form).

-

Extract with 200 µL Ethyl Acetate. Vortex 1 min. Centrifuge.

-

Transfer organic layer to a glass vial.

-

Crucial: Evaporate to dryness under Nitrogen stream at room temperature. Do not apply high heat to avoid GBL formation.

Step 4: Derivatization

-

Add 50 µL Ethyl Acetate (anhydrous).

-

Add 50 µL BSTFA + 1% TMCS.

-

Cap and incubate at 60°C for 20 minutes.

Step 5: GC-MS Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Inlet: 250°C, Splitless.

-

Program: 60°C (1 min)

10°C/min -

Acquisition: SIM Mode (Selected Ion Monitoring).[10] Target m/z 233, 239, 247, 251.

Part 5: Data Interpretation[10]

To quantify the metabolic flux, calculate the Mole Percent Excess (MPE) or Enrichment ratio.

Formula for Enrichment:

Flux Analysis:

-

Total GHB Clearance: Plot

vs. Time. The slope represents -

Metabolic Conversion Rate: Compare the Area Under Curve (AUC) of Succinate-d4 vs. GHB-d6.

-

A low ratio suggests inhibition of SSADH or saturation of the oxidative pathway.

-

A high ratio confirms rapid oxidative metabolism.

-

References

-

Struys, E. A., et al. (2006). "Metabolism of gamma-hydroxybutyrate to d-2-hydroxyglutarate in mammals: further evidence for d-2-hydroxyglutarate transhydrogenase." Metabolism.[11][2][4][8][12][13]

-

Kaufman, E. E., & Nelson, T. (1991). "Kinetics of the oxidation of gamma-hydroxybutyrate by the NADP-dependent oxidoreductase from rat kidney cytosol." Journal of Biological Chemistry.

-

Snead, O. C., & Gibson, K. M. (2005). "Gamma-hydroxybutyric acid."[4][9][14][15][16] New England Journal of Medicine.

-

Palatini, P., et al. (1993). "Dose-dependent absorption and elimination of gamma-hydroxybutyric acid in healthy volunteers." European Journal of Clinical Pharmacology.

-

Van der Linden, T., et al. (2015). "Determination of gamma-hydroxybutyric acid (GHB) in biological specimens by GC-MS." Journal of Analytical Toxicology.

-

Wade, D. (1999). "Deuterium isotope effects on noncovalent interactions between molecules." Chemico-Biological Interactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxyacid Oxoacid Transhydrogenase and Succinate Semialdehyde Dehydrogenase: Enzymes in the Oxidation of Gamma-Hydroxybutyrate to Succinate [escholarship.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dfs.dc.gov [dfs.dc.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. scispace.com [scispace.com]

- 14. Oxidation of gamma-hydroxybutyrate to succinic semialdehyde by a mitochondrial pyridine nucleotide-independent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of gamma-hydroxybutyrate (GHB) in biological specimens by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics of sodium oxybate oral solution following acute and chronic administration to narcoleptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium 4-hydroxybutyrate-D6 vs Carbon-13 labeled GHB standards

Sodium 4-hydroxybutyrate-D6 vs. Carbon-13 Labeled Standards

Executive Summary: The Precision Paradox

In the quantification of Gamma-Hydroxybutyrate (GHB), the choice between Sodium 4-hydroxybutyrate-D6 (GHB-D6) and Carbon-13 labeled analogs (e.g., GHB-13C4) is often treated as a budgetary decision rather than a scientific one. This is a critical error in high-stakes environments.

While GHB-D6 is the industry workhorse due to cost-efficiency, it introduces a Deuterium Isotope Effect in Liquid Chromatography (LC-MS/MS) workflows. This physicochemical phenomenon causes the deuterated internal standard (IS) to elute slightly earlier than the native analyte.[1] In complex matrices (post-mortem blood, urine), this retention time shift can move the IS out of the specific ion suppression zone affecting the analyte, rendering the IS ineffective at compensating for matrix effects.

Recommendation:

-

Use GHB-13C4 for LC-MS/MS forensic toxicology and trace-level endogenous differentiation where absolute accuracy is paramount.

-

Use GHB-D6 for GC-MS workflows (where chromatographic resolution is lower and isotope effects are negligible) or high-concentration therapeutic monitoring.

Part 1: The Physics of Isotopologues

To make an informed choice, one must understand the fundamental difference in how these isotopes interact with chromatographic stationary phases.

1.1 The Deuterium Isotope Effect (The "D6" Risk)

Deuterium (

In Reverse Phase Chromatography (RPLC) , this reduced lipophilicity causes per-deuterated compounds to interact less strongly with the C18 stationary phase.

-

Result: GHB-D6 elutes before native GHB.

-

Risk: If a matrix interference (e.g., phospholipids) elutes exactly at the native GHB time but after the GHB-D6, the native signal is suppressed while the IS signal remains high. The calculated concentration will be underestimated .

1.2 The Carbon-13 Advantage

Carbon-13 (

-

Result: GHB-13C4 is chemically identical to native GHB regarding lipophilicity.

-

Benefit: Perfect co-elution. The IS experiences the exact same matrix suppression/enhancement as the analyte.

Part 2: Comparative Analysis

The following table summarizes the critical operational differences.

| Feature | Sodium 4-hydroxybutyrate-D6 | Carbon-13 Labeled GHB (13C4) |

| Mass Shift | +6 Da (Safe from crosstalk) | +4 Da (Usually safe, check M+4) |

| LC Retention Time | Shifts earlier (Inverse Isotope Effect) | Identical to Native |

| Matrix Compensation | Moderate (Risk of differential suppression) | Perfect (Co-elutes in suppression zones) |

| H/D Exchange | Risk if label is on -OH or | None (Carbon backbone is stable) |

| Cost | Low (~$50/10mg) | High (~$500+/10mg) |

| Primary Use Case | GC-MS, High-throughput Clinical | Forensic LC-MS/MS, Endogenous Studies |

Part 3: Visualizing the Matrix Effect Risk

The diagram below illustrates the "Danger Zone" in LC-MS/MS where GHB-D6 fails to correct for ion suppression.

Figure 1: The "Differential Matrix Effect." Because GHB-D6 elutes before the interference zone, it does not experience the suppression that hits the native analyte, leading to calculated underestimation.

Part 4: Validated Experimental Protocol

This protocol is designed for LC-MS/MS quantification in Urine , utilizing a "Dilute-and-Shoot" approach which is most susceptible to matrix effects, necessitating the correct IS choice.

4.1 Reagents & Standards

-

Native Standard: Sodium GHB (1.0 mg/mL in Methanol).[3]

-

Internal Standard: Sodium GHB-13C4 (preferred) or GHB-D6.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

4.2 Sample Preparation Workflow

Note: GHB is endogenous. A surrogate matrix (PBS or synthetic urine) is required for calibration curves.

-

Aliquot: Transfer 100 µL of Urine into a centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard working solution (100 µg/mL).

-

Critical Step: Vortex for 10 seconds to ensure equilibration.

-

-

Precipitation/Dilution: Add 890 µL of Mobile Phase A (Water/0.1% FA).

-

Why: Dilution reduces matrix load. Acidic pH converts GHB salt to free acid/lactone equilibrium for column binding.

-

-

Centrifugation: Spin at 10,000 x g for 5 minutes (removes particulates).

-

Injection: Inject 5 µL of supernatant onto the LC-MS/MS.

4.3 LC-MS/MS Parameters (HILIC Mode)

GHB is highly polar and poorly retained on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.

-

Column: HILIC Silica or Amide (2.1 x 100 mm, 1.7 µm).

-

Gradient:

-

0-1 min: 95% B (High Organic to retain polar GHB)

-

1-4 min: Ramp to 60% B

-

4-5 min: Hold 60% B

-

-

Transitions (MRM):

-

Native GHB: 103.0 -> 85.0 (Quant), 103.0 -> 57.0 (Qual)

-

GHB-D6: 109.0 -> 91.0

-

GHB-13C4: 107.0 -> 89.0

-

4.4 Self-Validation Step (The "Post-Column Infusion")

To verify if your IS choice is valid for your specific matrix:

-

Infuse native GHB continuously into the MS source via a T-tee.

-

Inject a blank extracted urine sample via the LC.

-

Monitor the baseline of the infused GHB.

-

Observation: If you see a dip (suppression) in the baseline at the exact retention time of GHB, check where your IS elutes.

-

If IS elutes outside the dip: Method Failed (Switch to 13C).

-

If IS elutes inside the dip: Method Valid .

-

Part 5: Decision Logic for Researchers

Use this logic flow to select the appropriate standard for your study.

Figure 2: Strategic selection framework for GHB internal standards.

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[4][5][6] [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. [Link]

-

Wang, S., et al. (2014). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinical Mass Spectrometry. [Link]

-

Jones, A.W., et al. (2015). "Stability of γ-Hydroxybutyrate in Blood Samples from Impaired Drivers." Journal of Analytical Toxicology. [Link]

Sources

Synonyms for Sodium 4-hydroxybutyrate-D6 in scientific literature

Topic: Synonyms for Sodium 4-hydroxybutyrate-D6 in Scientific Literature Content Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals

Synonyms, Chemical Identity, and Application in Isotope Dilution Mass Spectrometry

Executive Summary

Sodium 4-hydroxybutyrate-D6 (Na-GHB-d6) is the hexadeuterated stable isotope analog of Sodium Oxybate (Gamma-Hydroxybutyrate, GHB). It serves as the "Gold Standard" Internal Standard (IS) for the quantitative analysis of GHB in biological matrices (blood, urine, hair) and pharmaceutical formulations.

In forensic toxicology and clinical pharmacokinetics, the accuracy of GHB quantification is critical due to its dual status as an endogenous neurotransmitter and a drug of abuse (Schedule I/III). This guide clarifies the nomenclature variations found in scientific literature, defines the chemical identity of the D6 isotopologue, and outlines the technical protocols for its use in Isotope Dilution Mass Spectrometry (IDMS).

Nomenclature and Chemical Identity

The scientific literature refers to this compound by various names depending on the context (clinical, forensic, or chemical). However, they all map to the specific hexadeuterated sodium salt.

2.1. Synonym Mapping Table

| Category | Synonym / Name | Context of Use |

| IUPAC Name | Sodium 2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | Official chemical nomenclature; used in synthesis papers. |

| Common Name | Sodium 4-hydroxybutyrate-D6 | General laboratory usage; catalog name for suppliers. |

| Abbreviation | GHB-d6 (Na salt) | Forensic toxicology reports; rapid identification in LC-MS methods. |

| Alternative | Sodium gamma-hydroxybutyrate-d6 | Older literature; emphasizes the "gamma" position. |

| Acid Form | 4-Hydroxybutanoic acid-d6 sodium salt | Emphasizes the carboxylic acid parent structure. |

| Pharma Ref | Sodium Oxybate-d6 | Used in pharmacokinetic studies referencing the drug Xyrem®. |

2.2. Critical Identifiers

To ensure procurement of the correct isotopologue, researchers must verify the CAS Registry Number. The D6 variant is distinct from the D2 or D4 analogs.

-

Molecular Formula: C₄HD₆NaO₃[1]

-

Molecular Weight: 132.12 g/mol (compared to 126.09 g/mol for unlabeled Na-GHB)

2.3. Structural Visualization

The "D6" designation specifically refers to the replacement of six hydrogen atoms with deuterium at the 2, 3, and 4 positions of the carbon chain. This specific labeling pattern is chosen to prevent "loss of label" during metabolic processes or fragmentation in the mass spectrometer.

Figure 1: Structural relationship and deuteration pattern of Sodium 4-hydroxybutyrate-D6.

Technical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Sodium 4-hydroxybutyrate-D6 is to compensate for matrix effects in LC-MS/MS analysis.

3.1. Why D6? (The Causality of Choice)

-

Mass Shift (+6 Da): A shift of 6 Daltons is optimal. It moves the Internal Standard mass well beyond the natural isotopic distribution (M+1, M+2) of the endogenous GHB. This prevents "crosstalk" where the signal from high concentrations of endogenous GHB contributes to the IS channel.

-

Co-elution: As a deuterated analog, GHB-d6 retains virtually identical chromatographic properties to GHB. It elutes at the same retention time, experiencing the exact same ionization suppression or enhancement caused by the biological matrix (urine salts, plasma proteins).

-

Normalization: Because the IS experiences the same matrix effects, the ratio of Analyte Area to IS Area remains constant, yielding accurate quantification.

Experimental Protocol: Validated Quantification Workflow

Objective: Quantify GHB in human plasma using Sodium 4-hydroxybutyrate-D6 as the Internal Standard via LC-MS/MS.

4.1. Reagents and Standards[3][6][7][8][9][10][11]

-

Stock Solution: Dissolve Sodium 4-hydroxybutyrate-D6 (CAS 362049-53-4) in methanol to create a 1.0 mg/mL stock. Store at -20°C.

-

Working IS Solution: Dilute stock to 10 µg/mL in water/methanol (50:50).

4.2. Sample Preparation (Protein Precipitation)[10]

-

Aliquot: Transfer 100 µL of plasma sample into a microcentrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (GHB-d6) to the sample.

-

Precipitate: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an autosampler vial for injection.

4.3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Atlantis dC18 or Force C18), 3 µm, 100 mm x 2.1 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: Electrospray Ionization (ESI), Positive or Negative Mode (Method dependent).

-

Note: GHB is often analyzed in Negative Mode ([M-H]⁻) or Positive Mode ([M+H]⁺) depending on instrument sensitivity.

-

-

MRM Transitions (Negative Mode Example):

-

Analyte (GHB): 103.0 → 57.0 m/z

-

Internal Standard (GHB-d6): 109.0 → 63.0 m/z (Mass shift of +6 maintained in fragment).

-

4.4. Analytical Workflow Diagram

Figure 2: Step-by-step Isotope Dilution Mass Spectrometry workflow.

Data Interpretation and Validation

To ensure the trustworthiness of the assay, the following acceptance criteria must be met:

-

Retention Time Match: The retention time of the GHB analyte must match the GHB-d6 IS within ±0.05 minutes.

-

IS Response Stability: The peak area of the GHB-d6 IS in samples should be within ±20% of the mean IS area in the calibration standards. Significant deviation indicates matrix suppression or injection errors.

-

Blank Check: Analyze a "double blank" (matrix without Analyte or IS) and a "zero sample" (matrix + IS only). The zero sample should show no signal in the analyte channel (m/z 103), confirming that the GHB-d6 stock does not contain unlabeled impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49849723, Sodium 4,4-d2-4-hydroxybutanoate (and related D6 entries). Retrieved from [Link]

-

Restek Corporation (2020). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood.[11] Retrieved from [Link]

-

Waters Corporation. Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. GHB-d6 1.0mg/mL methanol as salt, ampule 1mL, certified reference material, Cerilliant 362049-53-4 [sigmaaldrich.com]

- 3. gamma-Hydroxybutyric Acid Sodium-d6 | LGC Standards [lgcstandards.com]

- 4. γ-羟丁酸-D6钠盐标准液 钠盐 溶液 1.0 mg/mL in methanol (as salt), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 5. gamma-Hydroxybutyric Acid Sodium-d6 | LGC Standards [lgcstandards.com]

- 6. SODIUM 4-HYDROXYBUTYRATE price,buy SODIUM 4-HYDROXYBUTYRATE - chemicalbook [chemicalbook.com]

- 7. SODIUM 4-HYDROXYBUTYRATE | 502-85-2 [chemicalbook.com]

- 8. waters.com [waters.com]

- 9. waters.com [waters.com]

- 10. ovid.com [ovid.com]

- 11. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]

Methodological & Application

Sodium 4-hydroxybutyrate-D6 internal standard for LC-MS/MS analysis

Executive Summary

Gamma-hydroxybutyrate (GHB) presents a unique analytical challenge in forensic and clinical toxicology. It is simultaneously an endogenous neurotransmitter, a therapeutic agent (Xyrem®), and a potent drug of abuse. Differentiating exogenous ingestion from endogenous accumulation—particularly in post-mortem samples—requires a method with exceptional accuracy and precision.

This guide details the deployment of Sodium 4-hydroxybutyrate-D6 (GHB-D6) as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS analysis. Unlike analog internal standards, GHB-D6 compensates for the significant matrix effects associated with urine and whole blood and corrects for the specific extraction losses inherent to this small, polar molecule.

Chemical & Physical Properties

The selection of the D6 isotopologue is deliberate. With a mass shift of +6 Da, it avoids "cross-talk" (isotopic overlap) with the native analyte, even at high concentrations.

| Feature | Analyte (Native) | Internal Standard (SIL-IS) |

| Name | Sodium 4-hydroxybutyrate (GHB) | Sodium 4-hydroxybutyrate-D6 (GHB-D6) |

| Formula | C₄H₇O₃Na | C₄HD₆O₃Na |

| MW (Free Acid) | 104.1 g/mol | 110.1 g/mol |

| Solubility | Highly soluble in water/methanol | Highly soluble in water/methanol |

| pKa | ~4.72 | ~4.72 (Negligible shift) |

| Role | Target Analyte | Normalization Reference |

Critical Methodological Challenges

Before executing the protocol, researchers must understand the two primary failure modes in GHB analysis:

A. The Interconversion Trap (GHB ⇌ GBL)

GHB exists in equilibrium with its lactone precursor, Gamma-butyrolactone (GBL).

-

Acidic Conditions + Heat: Accelerates conversion of GHB

GBL. -

Alkaline Conditions: Hydrolyzes GBL

GHB.[1][2] -

In-Source Fragmentation: The LC-MS source can dehydrate GHB, creating a signal at the GBL mass transition.

The Solution: You must chromatographically separate GHB from GBL.[3][4] If they co-elute, the "in-source" GBL formed from GHB will be indistinguishable from actual GBL present in the sample, leading to false positives.

B. Retention of Polar Acids

GHB is a small, polar organic acid. It elutes near the void volume (

-

Strategy: Use a high-strength silica (HSS) T3 column or a HILIC column to increase retention and move the analyte away from the salt front.

Visual Workflows

Figure 1: Sample Preparation Logic (Protein Precipitation)

Caption: Step-by-step protein precipitation workflow ensuring matrix removal and IS equilibration.

Figure 2: LC-MS/MS Configuration & Source Logic

Caption: LC-MS/MS configuration highlighting the critical separation of GHB prior to ESI source entry.

Detailed Experimental Protocol

Reagents and Standards

-

GHB Stock: 1.0 mg/mL Sodium 4-hydroxybutyrate in methanol.[5]

-

GHB-D6 IS Stock: 100 µg/mL Sodium 4-hydroxybutyrate-D6 in methanol.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[8]

-

Note: Use LC-MS grade solvents only.

-

Sample Preparation (Whole Blood/Urine)

This "Crash & Dilute" method balances simplicity with column protection.

-

Aliquot: Transfer 100 µL of sample (blood or urine) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of GHB-D6 Working Solution (10 µg/mL). Vortex briefly.

-

Precipitation: Add 400 µL of ice-cold Mobile Phase B (MeOH + 0.1% FA).

-

Why Acidic MeOH? The acid helps precipitate proteins and stabilizes GHB.

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Dilution (Critical): Transfer 100 µL of the supernatant to an autosampler vial containing 400 µL of Mobile Phase A (Water).

-

Why Dilute? Injecting pure methanol onto a high-aqueous column (like HSS T3) causes peak distortion (solvent effects). Matching the solvent strength to the initial gradient is vital.

-

LC-MS/MS Conditions

Chromatography (Reverse Phase - High Aqueous)

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 capable of 100% aqueous retention.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

-

Gradient:

-

0.0 min: 100% A (Hold for 1.0 min to retain GHB).

-

1.0 - 4.0 min: Ramp to 90% B.

-

4.0 - 5.0 min: Hold 90% B (Wash).

-

5.1 min: Re-equilibrate to 100% A.

-

Mass Spectrometry (ESI Negative Mode) Negative mode is often superior for organic acids, providing cleaner baselines than positive mode.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Role |

| GHB | 103.0 [M-H]⁻ | 85.0 [M-H-H₂O]⁻ | 12 | Quantifier |

| GHB | 103.0 [M-H]⁻ | 57.0 [CH₃CH₂CO]⁻ | 20 | Qualifier |

| GHB-D6 | 109.0 [M-H]⁻ | 90.0 [M-H-D₂O]⁻ | 12 | Internal Standard |

Note: If using Positive Mode (common in multi-drug screens), monitor 105.1

Validation & Interpretation

Linearity & Range

-

Forensic Range: 5 – 500 mg/L (Whole Blood).

-

Clinical Range: 1 – 100 mg/L (Urine).

-

Endogenous Cut-offs:

-

Urine: Levels < 10 mg/L are typically considered endogenous [1].

-

Blood: Levels < 5 mg/L are typically considered endogenous, though post-mortem redistribution can elevate this to ~30 mg/L [2].

-

Quality Assurance Criteria

-

Retention Time: GHB and GHB-D6 must elute within ±0.05 min of each other.

-

Ion Ratio: The area ratio of Quant/Qual ions for GHB must be within ±20% of the calibrators.

-

IS Recovery: Absolute area of GHB-D6 should be consistent (>50% of neat standard) to ensure no massive ion suppression.

References

-

LeBeau, M. A., et al. (2001). Recommendations for toxicological investigations of drug-facilitated sexual assaults.[10] Journal of Forensic Sciences. Link

-

Kintz, P., et al. (2004). Toxicological findings in a death involving gamma-hydroxybutyrate (GHB).[5][11] Journal of Analytical Toxicology. Link

-

Busardò, F. P., & Jones, A. W. (2015). GHB pharmacology and toxicology: acute intoxication, concentrations in blood and urine in forensic cases and treatment of the withdrawal syndrome. Current Neuropharmacology. Link

-

Waters Corporation. (2006). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS.[10][6][12][8] Application Note. Link

-

Restek Corporation. (2020). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood.[4] Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. dl.astm.org [dl.astm.org]

- 3. lcms.cz [lcms.cz]

- 4. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]

- 5. SODIUM 4-HYDROXYBUTYRATE price,buy SODIUM 4-HYDROXYBUTYRATE - chemicalbook [m.chemicalbook.com]

- 6. ovid.com [ovid.com]

- 7. weber.hu [weber.hu]

- 8. waters.com [waters.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. waters.com [waters.com]

Application Note: High-Throughput Extraction of GHB-D6 from Whole Blood via Acidified Protein Precipitation

Abstract & Scope

This application note details a robust protocol for the extraction of deuterated Gamma-Hydroxybutyrate (GHB-D6) from whole blood. While GHB-D6 is commonly utilized as an Internal Standard (IS) for the quantification of endogenous GHB, this protocol is equally applicable for pharmacokinetic studies involving GHB-D6 as a tracer or primary analyte.

The method utilizes Protein Precipitation (PPT) with acidified methanol, optimized to balance protein removal efficiency with the solubility of the polar GHB molecule. Critical attention is paid to the GHB/GBL interconversion equilibrium , ensuring that the extraction conditions do not artificially dehydrate GHB into Gamma-Butyrolactone (GBL), a common artifact in bioanalysis.

Scientific Mechanism & Critical Control Points

The Polarity Challenge

GHB is a small, highly polar molecule (

-

Solution: We utilize Methanol (MeOH) as the primary precipitant. MeOH is more polar than ACN, maintaining GHB solubility while sufficiently denaturing blood proteins (albumin, hemoglobin).

The GHB-GBL Equilibrium (Crucial)

GHB exists in equilibrium with its lactone form, GBL.[1][2]

-

Acidic Conditions + Heat: Drive dehydration of GHB

GBL. -

Basic Conditions: Drive hydrolysis of GBL

GHB. -

Control Strategy: The extraction uses 0.1% Formic Acid in Methanol.[3][4] This mild acidity aids protein precipitation and stabilizes the protonated form of GHB for LC-MS without being strong enough to catalyze rapid conversion to GBL at low temperatures. Evaporation steps are avoided or strictly temperature-controlled (<40°C) to prevent thermal dehydration.

Mechanism Diagram

The following diagram illustrates the extraction logic and the equilibrium risks.

Figure 1: Extraction workflow highlighting the critical control point for preventing analyte conversion.

Reagents & Materials

| Reagent/Material | Specification | Purpose |

| Analyte | GHB-D6 (Sodium Salt) | Target analyte or Internal Standard.[3] |

| Matrix | Whole Blood (EDTA or Heparin) | Sample matrix. |

| Precipitation Solvent | Methanol (LC-MS Grade) | Protein denaturation and analyte solubilization. |

| Acid Modifier | Formic Acid (98%+) | Acidification to break protein-drug binding. |

| Diluent | 0.1% Formic Acid in Water | Matching solvent strength to initial mobile phase. |

| Equipment | Refrigerated Centrifuge | Separation of precipitate at 4°C. |

Detailed Extraction Protocol

Step 1: Preparation of Precipitation Solvent

-

Prepare a solution of Methanol containing 0.1% Formic Acid .

-

Why: The acid disrupts protein-drug binding. Pure methanol can sometimes result in "fluffy" pellets; the acid creates a tighter pellet.

-

-

Chill the solvent to 4°C prior to use.

-

Why: Cold solvents precipitate proteins more efficiently and inhibit the kinetic rate of GHB

GBL conversion.

-

Step 2: Sample Aliquoting

-

Vortex the whole blood sample to ensure homogeneity.

-

Transfer 100 µL of whole blood into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.

-

(Optional if GHB-D6 is the target): Add 10 µL of Internal Standard (e.g., GHB-C13 or a structurally similar analog) if performing quantitative analysis of GHB-D6.

Step 3: Protein Precipitation[5]

-

Add 400 µL of the cold Precipitation Solvent (MeOH + 0.1% FA) to the blood.

-

Ratio: 1:4 (Sample:Solvent). This ratio is critical. 1:3 is the minimum for blood; 1:4 ensures cleaner supernatant.

-

-

Vortex vigorously for 30 seconds.

-

Visual Check: The mixture should turn a uniform brown/red color, indicating cell lysis. Clumps indicate insufficient mixing.

-

Step 4: Phase Separation

-

Incubate at 4°C for 10 minutes .

-

Why: Allows complete protein aggregation.

-

-

Centrifuge at 10,000 x g (or 3,500 rpm for plates) for 10 minutes at 4°C .

-

Result: A tight, dark red/brown pellet at the bottom and a clear supernatant.

-

Step 5: Post-Extraction Handling (Dilute-and-Shoot)

Note: Do not evaporate the supernatant to dryness if possible. Heat and the absence of solvent can accelerate GBL formation.

-

Transfer 100 µL of the supernatant to a clean vial/plate.

-

Add 400 µL of 0.1% Formic Acid in Water .

-

Why: This dilutes the methanol content to ~20%. Injecting 100% methanol supernatant onto a Reverse Phase (C18) column will cause "solvent effects" (peak fronting/splitting) because GHB elutes early.

-

-

Vortex briefly. The sample is now ready for LC-MS/MS injection.[5]

LC-MS/MS Method Parameters (Reference)

To validate the extraction, the following instrument parameters are recommended.

-

Column: C18 (Polar Embedded) or HILIC.

-

Recommendation: Phenomenex Kinetex F5 or Waters Atlantis T3 (specialized for polar retention).

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Transitions (MRM):

-

GHB-D6: 109.1

61.1 (Quantifier), 109.1 -

(Note: Endogenous GHB is 103.1

57.1).

-

Validation & Troubleshooting

Recovery & Matrix Effect Data (Expected)

The following table summarizes typical performance metrics using this protocol.

| Parameter | Value | Interpretation |

| Absolute Recovery | 85% - 95% | High solubility of GHB in MeOH ensures excellent recovery. |

| Matrix Effect (ME) | < 15% (Suppression) | Dilution step (Step 5) minimizes ion suppression from phospholipids. |

| Process Efficiency | ~80% | Combined effect of recovery and matrix effect. |

| Stability (Processed) | 24 Hours at 4°C | Stable in autosampler if kept acidic and cold. |

Troubleshooting Guide

Figure 2: Decision tree for resolving common chromatographic issues with polar analytes.

References

-

Phenomenex. "GHB from Whole Blood using SPE and LC-MS/MS." Application Note. Link

-

Ciolino, L. A., et al. (2001).[6] "The chemical interconversion of GHB and GBL: forensic issues and implications." Journal of Forensic Sciences. Link

-

Jones, A. W., et al. (2015). "Stability of γ-Hydroxybutyrate in Blood Samples from Impaired Drivers after Storage at 4°C." Journal of Analytical Toxicology. Link

-

Sørensen, L. K., et al. (2012). "Simultaneous Determination of γ-Hydroxybutyrate (GHB) and its Analogues... in Whole Blood." Forensic Science International.[6][7] Link

Sources

- 1. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dl.astm.org [dl.astm.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. phenomenex.com [phenomenex.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Determination of endogenous GHB in ante-mortem whole blood, urine, and oral fluid by LC-MS/MS: The effect of different additives and storage conditions on the stability of GHB in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

GC-MS derivatization of Sodium 4-hydroxybutyrate-D6 with BSTFA

Application Note: High-Precision GC-MS Derivatization of Sodium 4-Hydroxybutyrate-D6 with BSTFA

Executive Summary

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Gamma-Hydroxybutyrate (GHB) using its deuterated salt form, Sodium 4-hydroxybutyrate-D6 , as the Internal Standard (IS).

While GHB-D6 is the gold standard for quantification, its commercial availability as a sodium salt presents a specific chemical challenge: silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) react poorly with salts. This protocol outlines the critical acidification and extraction steps required to convert the salt to its free acid form, preventing the formation of the cyclic artifact Gamma-Butyrolactone (GBL), and ensuring the formation of the stable di-TMS-GHB-D6 derivative.

Scientific Foundation & Reaction Mechanism

The Salt-to-Acid Challenge

Sodium 4-hydroxybutyrate-D6 is an ionic solid. Direct addition of BSTFA to the salt yields poor derivatization efficiency because the carboxylate group (

-

Requirement: The sample must be acidified (protonated) to form the free acid (

) prior to silylation. -

Risk: In acidic aqueous conditions, GHB is in equilibrium with its lactone form, GBL. GBL lacks the active hydroxyl/carboxyl hydrogens and will not derivatize with BSTFA.

The Silylation Reaction

The goal is to drive the reaction toward the open-chain di-TMS derivative . We utilize BSTFA with 1% TMCS (Trimethylchlorosilane) as a catalyst.[1][2] The TMCS increases the donor strength of the silyl group, ensuring both the hindered secondary hydroxyl and the carboxylic acid are derivatized.